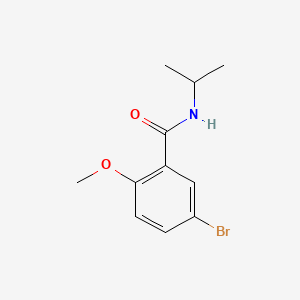

5-bromo-N-isopropyl-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-bromo-N-isopropyl-2-methoxybenzamide is a derivative of benzamide with potential applications in various fields, including organic synthesis and pharmacology. The presence of a bromine atom on the benzene ring and the methoxy and isopropyl substituents suggest that this compound could exhibit interesting chemical reactivity and interactions with biological systems.

Synthesis Analysis

The synthesis of related benzamide compounds has been explored in various studies. For instance, an efficient synthesis of a structurally similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of regioselective reactions, including methoxylation and bromination, with an overall yield of 67% . Although the exact synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The crystal structure of a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, was determined using X-ray crystallography, revealing two polymorphs both belonging to the monoclinic system with different space groups. The study highlighted the presence of hydrogen bonds and the trans conformation of the carbon-carbon bonds in the 3-aminopropyl group . These structural insights could be relevant when considering the molecular structure of 5-bromo-N-isopropyl-2-methoxybenzamide.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring. For example, 2-Iodo-N-isopropyl-5-methoxybenzamide was found to be a highly reactive catalyst for the oxidation of alcohols, with the 5-methoxy derivative showing the highest reactivity at room temperature . This suggests that the 5-bromo-N-isopropyl-2-methoxybenzamide could also exhibit significant reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be affected by the nature of their substituents. The presence of halogen bonds, hydrogen bonds, and molecular contacts such as C-H-π and C-Br-π interactions were observed in the crystal structures of two methoxyphenylbenzamide isomers . These interactions are likely to influence the physical properties such as solubility and melting point, as well as the chemical properties like reactivity and stability of 5-bromo-N-isopropyl-2-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

Catalytic Properties in Organic Reactions

5-bromo-N-isopropyl-2-methoxybenzamide is closely related to compounds like 2-Iodo-N-isopropyl-5-methoxybenzamide, which have been studied for their catalytic properties in organic reactions. For instance, 2-Iodo-N-isopropyl-5-methoxybenzamide showed high reactivity as a catalyst in the oxidation of alcohols, especially benzylic alcohols, demonstrating its potential as an efficient and environmentally benign catalyst (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Role in Radiopharmaceutical Synthesis

Similar compounds have been utilized in the synthesis of radiopharmaceuticals. For instance, radioiodinated compounds structurally related to 5-bromo-N-isopropyl-2-methoxybenzamide have shown high affinity for serotonin-5HT2-receptors and potential as tracers for γ-emission tomography (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Antidopaminergic Properties

Research has also focused on the antidopaminergic properties of similar compounds. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its derivatives have been synthesized and evaluated for their affinity for dopamine receptors and potential antipsychotic properties (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Pharmacokinetics and Bioavailability

Studies have also been conducted to understand the pharmacokinetics and bioavailability of compounds like 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (bromopride), revealing insights into their absorption and efficacy in different pharmaceutical formulations (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).

Application in Halogen Chemistry

Related compounds have been investigated for their role in halogen chemistry. For example, iron-catalyzed stereoselective haloamidation of amide-tethered alkynes using N-methoxybenzamides as efficient acyl nitrene precursors has been reported (Liu, Ren, Lai, & Qiu, 2021).

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLQTRANRJGPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

![2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3000956.png)

![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)